(3E)-N-(2,4-dichlorophenyl)-3-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}butanamide
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Overview
Description
The compound (3E)-N-(2,4-dichlorophenyl)-3-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}butanamide is a synthetic organic molecule characterized by its complex structure, which includes a dichlorophenyl group, a methylphenoxy group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2,4-dichlorophenyl)-3-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}butanamide typically involves multiple steps:
Formation of the hydrazinylidene intermediate: This step involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate acylating agent to form the hydrazinylidene intermediate.
Coupling with 3-methylphenoxyacetyl chloride: The intermediate is then reacted with 3-methylphenoxyacetyl chloride under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene moiety.
Reduction: Reduction reactions can occur, especially at the carbonyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction typically results in the formation of alcohols or amines.
Substitution: Substitution reactions yield various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (3E)-N-(2,4-dichlorophenyl)-3-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3E)-N-(2,4-dichlorophenyl)-3-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}butanamide involves its interaction with specific molecular targets. The hydrazinylidene moiety may interact with enzymes or receptors, leading to a biological response. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (3E)-N-(2,4-dichlorophenyl)-3-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}butanamide
- (3E)-N-(2,4-dichlorophenyl)-3-{2-[(3-ethylphenoxy)acetyl]hydrazinylidene}butanamide
Uniqueness
The uniqueness of (3E)-N-(2,4-dichlorophenyl)-3-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}butanamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H19Cl2N3O3 |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
(3E)-N-(2,4-dichlorophenyl)-3-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C19H19Cl2N3O3/c1-12-4-3-5-15(8-12)27-11-19(26)24-23-13(2)9-18(25)22-17-7-6-14(20)10-16(17)21/h3-8,10H,9,11H2,1-2H3,(H,22,25)(H,24,26)/b23-13+ |
InChI Key |
DIQSAECRLMAUCP-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=C(C)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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